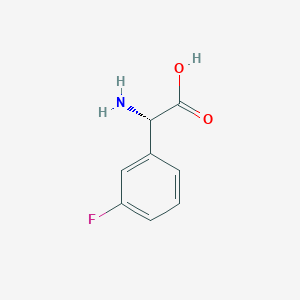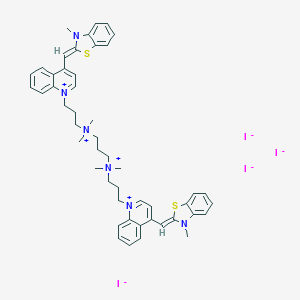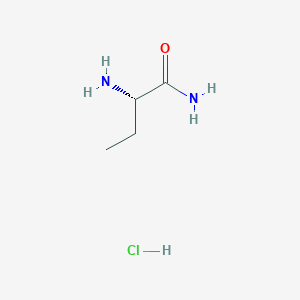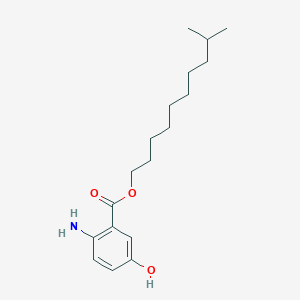
邻苯二甲酰亚胺-N-(2-氯乙基)
概述
描述
N-(2-Chloroethyl)phthalimide is an organic compound with the molecular formula C10H8ClNO2. It is a derivative of phthalimide, where the nitrogen atom is bonded to a 2-chloroethyl group. This compound is known for its applications in organic synthesis and medicinal chemistry due to its reactivity and functional versatility .
科学研究应用
N-(2-Chloroethyl)phthalimide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anticancer and antiviral agents.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals
作用机制
Target of Action
It’s known that the compound may be used in the preparation of certain bioactive molecules .
Biochemical Pathways
It’s known that the compound can be used in the synthesis of bioactive molecules , which suggests it may influence various biochemical pathways.
Result of Action
It’s known that the compound can be used in the synthesis of bioactive molecules , suggesting it may have significant effects at the molecular and cellular levels.
生化分析
Biochemical Properties
N-(2-Chloroethyl)phthalimide may be used in the preparation of 1-[(dialkylamino)alkyl]-1,8-napthyridin-2(1H)ones, which were evaluated for the inhibition of gastric acid secretion in vivo
Cellular Effects
Some studies suggest that phthalimido-thiazolidine derivatives, which include N-(2-Chloroethyl)phthalimide, exhibit antiproliferative activity against certain cancer cells . These compounds have been observed to induce cell cycle arrest and apoptosis .
Molecular Mechanism
准备方法
Synthetic Routes and Reaction Conditions: N-(2-Chloroethyl)phthalimide can be synthesized through the reaction of potassium phthalimide with 2-chloroethyl tosylate. This reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial Production Methods: In industrial settings, the synthesis of N-(2-Chloroethyl)phthalimide follows similar routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity, often involving the use of continuous flow reactors to maintain consistent reaction parameters .
化学反应分析
Types of Reactions: N-(2-Chloroethyl)phthalimide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield phthalic acid derivatives.
Reduction: Reduction reactions can convert the phthalimide ring to phthalamic acid or phthalic acid
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and primary amines are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used
Major Products:
Nucleophilic Substitution: Produces substituted phthalimides.
Hydrolysis: Yields phthalic acid or its derivatives.
Reduction: Results in phthalamic acid or phthalic acid
相似化合物的比较
- N-(2-Bromoethyl)phthalimide
- N-(2-Hydroxyethyl)phthalimide
- N-(3-Bromopropyl)phthalimide
Comparison: N-(2-Chloroethyl)phthalimide is unique due to its specific reactivity profile. The presence of the chloroethyl group allows for selective alkylation reactions, which can be advantageous in certain synthetic applications. Compared to its bromo and hydroxy analogs, N-(2-Chloroethyl)phthalimide offers a balance between reactivity and stability, making it a versatile intermediate in organic synthesis .
属性
IUPAC Name |
2-(2-chloroethyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c11-5-6-12-9(13)7-3-1-2-4-8(7)10(12)14/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHGARLYQHMNTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90283860 | |
| Record name | 2-(2-chloroethyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90283860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6270-06-0 | |
| Record name | 6270-06-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44378 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6270-06-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33824 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-chloroethyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90283860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-Chloroethyl)phthalimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the most common synthetic route for N-(2-Chloroethyl)phthalimide and what factors influence its yield?
A1: The research article describes the synthesis of N-(2-Chloroethyl)phthalimide via the Gabriel reaction. [] In this reaction, potassium phthalimide reacts with 1,2-dichloroethane, typically in the presence of a catalyst like tetrabutylammonium bromide (TBBA) and a polar aprotic solvent like N,N-dimethylformamide (DMF). [] The reaction is usually carried out at elevated temperatures (around 90°C) for a specific duration (approximately 2 hours). [] The choice of catalyst, solvent, temperature, and reaction time can significantly influence the yield of N-(2-Chloroethyl)phthalimide.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
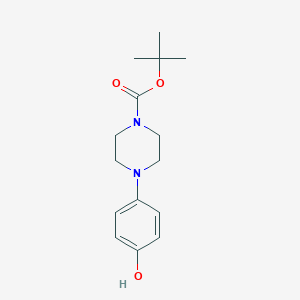
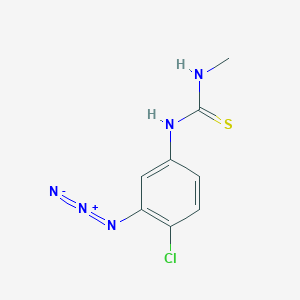
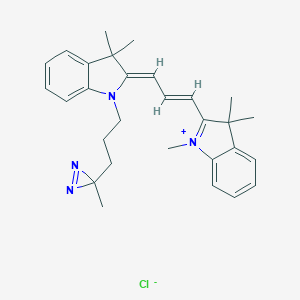
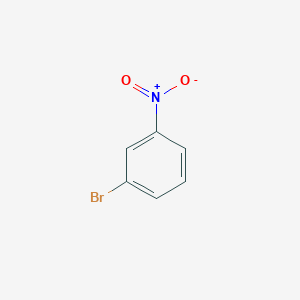
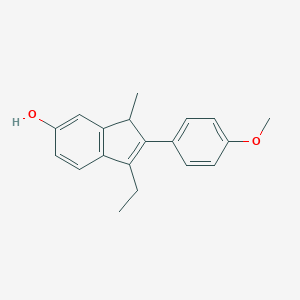
![(3S)-4-[[(2S)-1-[[(1S)-1-Carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-4-oxobutanoic acid](/img/structure/B119273.png)
![[1,3]Thiazolo[4,5-c][1,2]oxazole](/img/structure/B119276.png)
